Di-Boc-N-alpha-aminomethyl-L-alanine

Description

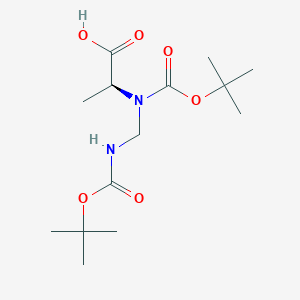

Di-Boc-N-alpha-aminomethyl-L-alanine is a protected derivative of L-alanine, featuring two tert-butoxycarbonyl (Boc) groups attached to the alpha-amino nitrogen and an aminomethyl substituent. This compound is primarily utilized in peptide synthesis, where Boc groups serve as temporary protective agents for amines, enabling selective reactions during solid-phase or solution-phase synthesis . The aminomethyl modification introduces steric and electronic effects that influence its reactivity and compatibility in complex synthetic pathways.

Properties

Molecular Formula |

C14H26N2O6 |

|---|---|

Molecular Weight |

318.37 g/mol |

IUPAC Name |

(2S)-2-[(2-methylpropan-2-yl)oxycarbonyl-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]amino]propanoic acid |

InChI |

InChI=1S/C14H26N2O6/c1-9(10(17)18)16(12(20)22-14(5,6)7)8-15-11(19)21-13(2,3)4/h9H,8H2,1-7H3,(H,15,19)(H,17,18)/t9-/m0/s1 |

InChI Key |

XJFVMNFBUVUCPX-VIFPVBQESA-N |

Isomeric SMILES |

C[C@@H](C(=O)O)N(CNC(=O)OC(C)(C)C)C(=O)OC(C)(C)C |

Canonical SMILES |

CC(C(=O)O)N(CNC(=O)OC(C)(C)C)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Di-Boc-N-alpha-aminomethyl-L-alanine typically involves the protection of the amino group of L-alanine with a Boc (tert-butoxycarbonyl) group. This is followed by the introduction of an aminomethyl group at the alpha position. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

Di-Boc-N-alpha-aminomethyl-L-alanine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can be used to modify the functional groups.

Substitution: The Boc group can be substituted with other protective groups or functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The conditions typically involve controlled temperatures and pH levels to ensure the desired reactions occur efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

Di-Boc-N-alpha-aminomethyl-L-alanine has several scientific research applications, including:

Chemistry: Used in the synthesis of peptides and proteins, as well as in the study of amino acid derivatives.

Biology: Employed in proteomics research to study protein structures and functions.

Medicine: Investigated for potential therapeutic applications, including drug development.

Industry: Used in the production of various biochemical products and as a reagent in chemical synthesis.

Mechanism of Action

The mechanism of action of Di-Boc-N-alpha-aminomethyl-L-alanine involves its interaction with specific molecular targets and pathways. The Boc group protects the amino group, allowing for selective reactions at other sites. The aminomethyl group can participate in various biochemical reactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

Key Comparative Insights:

Protection Strategy: this compound employs dual Boc protection, which enhances stability during multi-step syntheses. In contrast, Boc-β-Ala-OH and N-Boc-3-(1-naphthyl)-L-alanine utilize single Boc groups, limiting their utility in reactions requiring sequential deprotection .

Substituent Effects: The aminomethyl group in this compound likely increases solubility in polar solvents compared to aromatic analogs like N-Boc-3-(1-naphthyl)-L-alanine, which exhibit hydrophobic behavior due to the naphthyl group . The pyridyl substituent in N-Boc-3-(2-pyridyl)-L-alanine enables metal-binding capabilities, a feature absent in the aminomethyl variant .

Commercial Viability :

- Boc-β-Ala-OH is the most cost-effective analog (JPY 3,600/25g), while N-Boc-3-(1-naphthyl)-L-alanine is significantly pricier (JPY 28,000/5g), reflecting the challenges in synthesizing bulky aromatic derivatives .

Research Findings and Functional Implications

- Peptide Synthesis: Dual Boc protection in this compound is advantageous for synthesizing peptides with labile side chains, as seen in studies on Boc-protected pyridyl-alanine derivatives .

- Neurotoxicity Contrasts: Unlike neurotoxic analogs such as BMAA and BOAA (which target glutamate receptors), Boc-protected alanines are non-toxic and designed for synthetic utility .

- Steric vs. Electronic Effects: The aminomethyl group in this compound offers moderate steric hindrance compared to the extreme bulk of naphthyl-substituted analogs, balancing reactivity and stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.